molecular formula C24H17FN2O6S B2996172 N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866729-27-3

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

Cat. No. B2996172
CAS RN: 866729-27-3
M. Wt: 480.47
InChI Key: ZRIOQFRJUMAXDP-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a benzodioxol group, a fluorophenyl group, a sulfonyl group, and a quinolinone group. These groups could potentially confer various chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxol group would likely contribute aromaticity, the fluorophenyl group would add a halogen, the sulfonyl group would introduce sulfur and oxygen atoms, and the quinolinone group would add a heterocyclic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s difficult to predict its properties without specific data .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

A study conducted by Ghorab et al. (2015) utilized a similar sulfonamide derivative structure to investigate its cytotoxic activity against breast and colon cancer cell lines. The research highlighted the potential of sulfonamide derivatives in cancer therapy, with certain compounds showing significant potency against cancer cell lines, comparable to that of reference drugs like 5-fluorouracil. This suggests that N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide could have applications in developing anticancer agents due to its structural similarity to the compounds studied (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, R. K., 2015).

Kinase Inhibitory Activities

Fallah-Tafti et al. (2011) investigated the Src kinase inhibitory and anticancer activities of N-benzyl substituted acetamide derivatives, highlighting the importance of the acetamide moiety and its substitutions in enhancing the anticancer activity. Given the structural components of N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, it could potentially exhibit similar biological activities, making it a candidate for further exploration in kinase inhibition and cancer research (Fallah-Tafti, A. et al., 2011).

Structural and Inclusion Compound Studies

Karmakar et al. (2007) delved into the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound . Their study on the formation of salts and inclusion compounds provides insights into the potential chemical behavior and applications of N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide in forming novel chemical structures with potential pharmaceutical applications (Karmakar, A., Sarma, R., & Baruah, J., 2007).

Safety And Hazards

Without specific data, it’s impossible to provide accurate information on the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and any biological activity it might have .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O6S/c25-15-5-8-17(9-6-15)34(30,31)22-12-27(19-4-2-1-3-18(19)24(22)29)13-23(28)26-16-7-10-20-21(11-16)33-14-32-20/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIOQFRJUMAXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

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